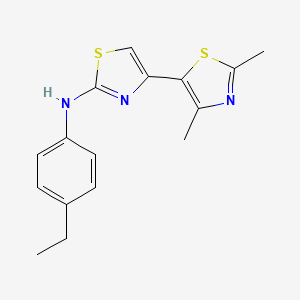![molecular formula C20H14ClN3O3S B4135125 N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-5-(3-chlorophenyl)-2-furamide](/img/structure/B4135125.png)
N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-5-(3-chlorophenyl)-2-furamide
Descripción general
Descripción
N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-5-(3-chlorophenyl)-2-furamide, also known as BTA-1, is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties. BTA-1 belongs to the class of benzothiazole derivatives that have been found to exhibit a range of biological activities.
Mecanismo De Acción
The mechanism of action of N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-5-(3-chlorophenyl)-2-furamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-5-(3-chlorophenyl)-2-furamide has been found to inhibit the activity of protein kinases, which are enzymes that play a key role in many cellular processes. By inhibiting these enzymes, N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-5-(3-chlorophenyl)-2-furamide may disrupt the signaling pathways that are involved in cell growth and survival.
Biochemical and Physiological Effects:
N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-5-(3-chlorophenyl)-2-furamide has been found to have a range of biochemical and physiological effects in cells and tissues. In cancer cells, N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-5-(3-chlorophenyl)-2-furamide has been shown to inhibit the activity of several key enzymes that are involved in cell growth and proliferation. In neurons, N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-5-(3-chlorophenyl)-2-furamide has been found to protect against oxidative stress and inflammation, which are known to contribute to neurodegeneration. In infectious diseases, N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-5-(3-chlorophenyl)-2-furamide has been shown to disrupt the cell membrane of pathogens and inhibit their growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-5-(3-chlorophenyl)-2-furamide in lab experiments is that it has been shown to have a relatively low toxicity profile in cells and animals. This makes it a potentially useful compound for studying the effects of protein kinase inhibition on various cellular processes. However, one limitation of using N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-5-(3-chlorophenyl)-2-furamide is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments involving this compound.
Direcciones Futuras
There are several potential future directions for research involving N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-5-(3-chlorophenyl)-2-furamide. One area of interest is the development of N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-5-(3-chlorophenyl)-2-furamide derivatives that have improved pharmacological properties, such as increased potency or selectivity for specific protein kinases. Another area of interest is the study of N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-5-(3-chlorophenyl)-2-furamide in combination with other drugs or therapies, to determine whether it has synergistic effects that could enhance its therapeutic potential. Finally, further research is needed to fully understand the mechanism of action of N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-5-(3-chlorophenyl)-2-furamide and its potential applications in various fields of medicine.
Aplicaciones Científicas De Investigación
N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-5-(3-chlorophenyl)-2-furamide has been studied for its potential therapeutic applications in a variety of fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-5-(3-chlorophenyl)-2-furamide has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In neurodegenerative diseases, N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-5-(3-chlorophenyl)-2-furamide has been shown to protect neurons from damage and improve cognitive function. In infectious diseases, N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-5-(3-chlorophenyl)-2-furamide has been found to have antimicrobial properties against a range of pathogens.
Propiedades
IUPAC Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)-5-(3-chlorophenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O3S/c1-11(25)22-14-5-6-15-18(10-14)28-20(23-15)24-19(26)17-8-7-16(27-17)12-3-2-4-13(21)9-12/h2-10H,1H3,(H,22,25)(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMWWRCXPZHFMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(O3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



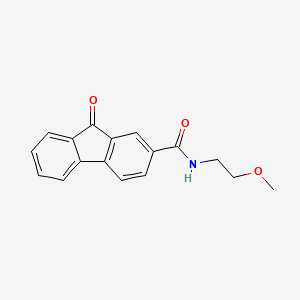
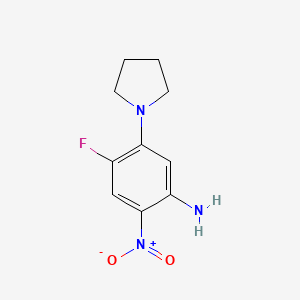
![N-{2-[4-(3,4-dichlorobenzoyl)-1-piperazinyl]ethyl}-N'-(4-fluorophenyl)ethanediamide](/img/structure/B4135069.png)
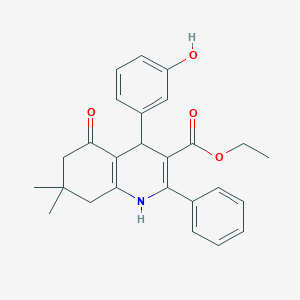
![N-[5-(butyrylamino)-2-chlorophenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B4135080.png)
![N-{1-[4-allyl-5-({2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-3-methylbutyl}-2-thiophenecarboxamide](/img/structure/B4135087.png)
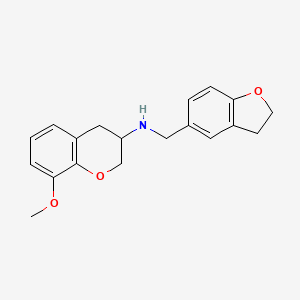
![N-{[(3,4-dihydro-1H-isochromen-1-ylmethyl)amino]carbonothioyl}benzamide](/img/structure/B4135096.png)
![N-[5-bromo-2-(cyclopentyloxy)benzyl]-2-methyl-2-propanamine hydrochloride](/img/structure/B4135104.png)
![N-(4-bromo-2-chlorophenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B4135111.png)
![1-({[4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B4135134.png)
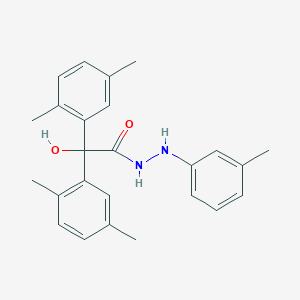
![N-[3-(2-{[2-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B4135144.png)
